REACTION_CXSMILES
|
[OH-].[K+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=O)[CH:4]=1.[C:11](#[N:13])[CH3:12]>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:12][C:11]#[N:13])[CH:4]=1.[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:12][C:11]#[N:13])[CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck flask carrying
|
Type
|
CUSTOM
|
Details
|
a magnetic stir bar is fitted with a thermometer, pressure
|
Type
|
ADDITION
|
Details
|
addition funnel, and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of about five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
continued for about another three minutes
|
Duration
|
3 min
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is extracted with CH2Cl2 (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=O)[CH:4]=1.[C:11](#[N:13])[CH3:12]>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH2:12][C:11]#[N:13])[CH:4]=1.[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]=[CH:12][C:11]#[N:13])[CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck flask carrying
|
Type
|
CUSTOM
|
Details
|
a magnetic stir bar is fitted with a thermometer, pressure
|
Type
|
ADDITION
|
Details
|
addition funnel, and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
ADDITION
|
Details
|
is added dropwise over a period of about five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
continued for about another three minutes
|
Duration
|
3 min
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is extracted with CH2Cl2 (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |